

ATTO 647: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications

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Compound of Interest

Compound Name: ATTO 647

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For Researchers, Scientists, and Drug Development Professionals

ATTO 647 is a fluorescent dye belonging to a new generation of labels for the red spectral region, prized for its strong absorption, high fluorescence quantum yield, and photostability.^[1] ^[2] This guide provides an in-depth look at the spectroscopic characteristics of **ATTO 647** and its common variant, **ATTO 647N**, along with a generalized experimental protocol for its application in fluorescence microscopy.

Core Spectroscopic and Physical Properties

ATTO 647 and its derivatives are characterized by their performance in the red end of the visible spectrum, making them suitable for a variety of applications where minimizing autofluorescence from biological samples is crucial. The key quantitative data for **ATTO 647** and the closely related **ATTO 647N** are summarized below. It is important to note that slight variations in these values can be found across different suppliers and measurement conditions.

Property	ATTO 647	ATTO 647N
Excitation Maximum (λ_{ex})	~645 - 647 nm[1][3][4][5][6][7]	~644 - 646 nm[6][8][9][10]
Emission Maximum (λ_{em})	~666 - 669 nm[1][3][4][5][6][7]	~664 - 669 nm[6][8][9][10]
Molar Extinction Coefficient (ϵ)	$1.2 \times 10^5 \text{ cm}^{-1}\text{M}^{-1}$ [1][4][6][7]	$1.5 \times 10^5 \text{ cm}^{-1}\text{M}^{-1}$ [6][8][9][11]
Fluorescence Quantum Yield (Φ)	0.20[1][4][5][6][7]	0.65[6][8][9]
Fluorescence Lifetime (τ)	~2.3 - 2.4 ns[1][4][6][7]	~3.0 - 3.71 ns[6][12][13]
Molecular Weight	~731 - 811 g/mol [5][6]	~771 - 843 g/mol [6][9]

Note: The data presented is a synthesis from multiple sources and slight variations may be observed depending on the specific product and measurement conditions.

ATTO 647 is described as a zwitterionic dye with good water solubility and stability at physiological pH.[1][7] In contrast, **ATTO 647N** is a cationic dye that carries a net positive charge after conjugation.[8][14] Both dyes are well-suited for excitation by common laser lines, such as the 633 nm HeNe laser, the 647 nm line of a Krypton-Ion laser, or a 650 nm diode laser.[1][8]

Experimental Protocol: Immunofluorescence Staining of Cultured Cells

This section outlines a generalized workflow for immunofluorescence staining of a target protein in cultured cells using an **ATTO 647**-conjugated secondary antibody.

I. Cell Culture and Fixation

- **Cell Seeding:** Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
- **Washing:** Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS).

- Fixation: Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.

II. Permeabilization and Blocking

- Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
- Washing: Wash the cells three times with PBS.
- Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% bovine serum albumin (BSA) or 5-10% normal goat serum in PBS) for 1 hour at room temperature.

III. Antibody Incubation

- Primary Antibody: Dilute the primary antibody specific to the target protein in the blocking buffer. Remove the blocking buffer from the cells and incubate with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody: Dilute the **ATTO 647**-conjugated secondary antibody in the blocking buffer. Protect the antibody solution from light. Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.
- Washing: Wash the cells extensively with PBS (at least three times for 5 minutes each) in the dark.

IV. Mounting and Imaging

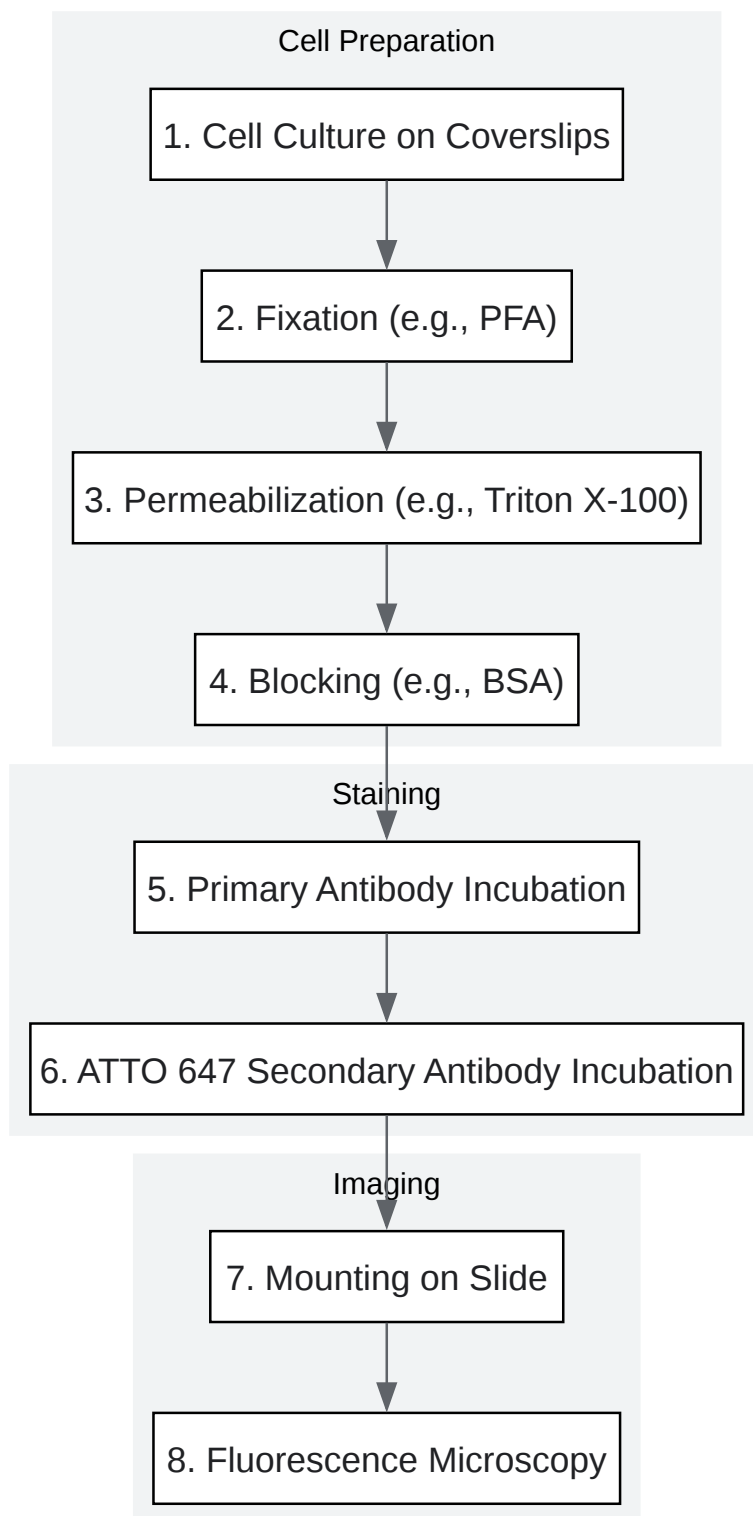
- Counterstaining (Optional): If desired, counterstain the cell nuclei with a suitable dye (e.g., DAPI).
- Mounting: Mount the coverslips onto glass microscope slides using an anti-fade mounting medium.

- Sealing: Seal the edges of the coverslip with nail polish or a commercial sealant.
- Imaging: Image the stained cells using a fluorescence microscope equipped with appropriate filters for **ATTO 647** (excitation ~640 nm, emission ~670 nm).

Visualizing the Workflow

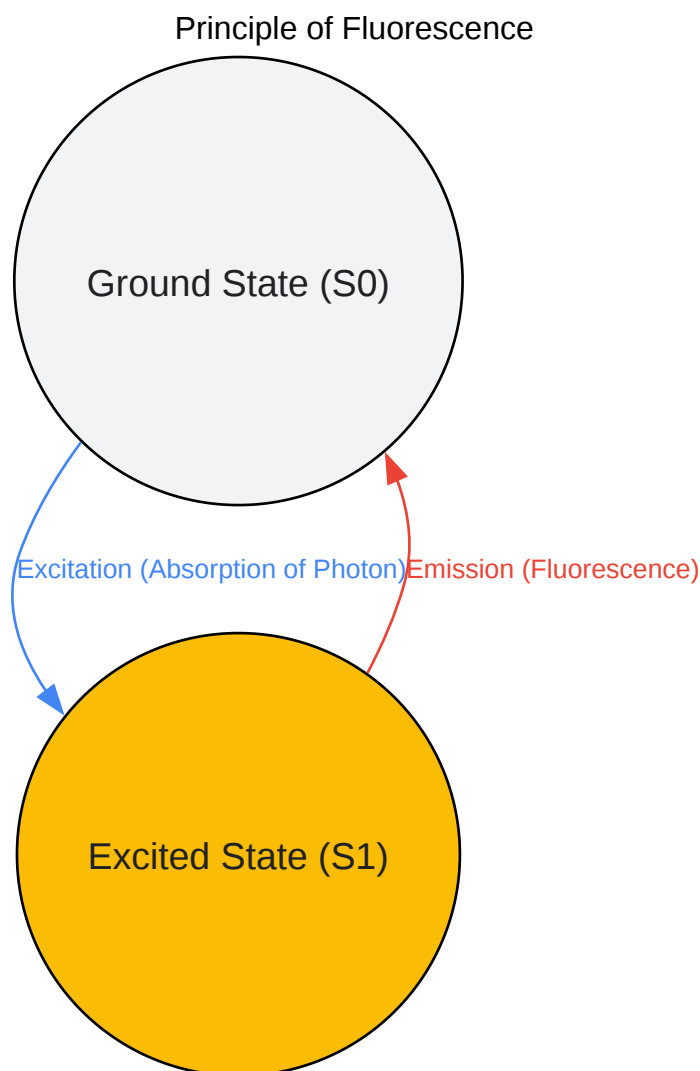
The following diagrams illustrate the key stages of the experimental protocol and the fundamental principles of fluorescence.

Immunofluorescence Staining Workflow



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Caption: A flowchart of the immunofluorescence staining protocol.



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Caption: The Jablonski diagram illustrating fluorescence.

Applications in Research and Drug Development

The favorable spectral properties of **ATTO 647** and **ATTO 647N** make them valuable tools in various research and development areas:

- Super-Resolution Microscopy: The high photostability and brightness of **ATTO 647N** are particularly advantageous for advanced imaging techniques like STED and STORM microscopy, enabling the visualization of subcellular structures with unprecedented detail.[8]
[14]

- Flow Cytometry: The strong emission in the red channel allows for clear discrimination of labeled cells in flow cytometry applications.[8]
- Fluorescence In Situ Hybridization (FISH): **ATTO 647** dyes can be conjugated to nucleic acid probes for the detection and localization of specific DNA or RNA sequences within cells.[14]
- Single-Molecule Detection: The high quantum yield and photostability of **ATTO 647N** make it a reliable choice for single-molecule studies.[8][14]
- Drug Development: In drug development, **ATTO 647** can be used to label drug candidates or target molecules to study their localization, trafficking, and binding kinetics within cells and tissues.

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